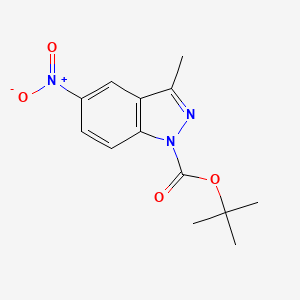

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C13H15N3O4 It belongs to the class of indazole derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate typically involves the nitration of a suitable indazole precursor followed by esterification. One common method involves the reaction of 3-methylindazole with nitric acid to introduce the nitro group at the 5-position. The resulting 3-methyl-5-nitroindazole is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 3-methyl-5-amino-1H-indazole-1-carboxylate.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Hydrolysis: 3-methyl-5-nitro-1H-indazole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The indazole core may also interact with specific binding sites on proteins, influencing their function and activity.

Comparison with Similar Compounds

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:

tert-Butyl 3-methyl-5-amino-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of a nitro group, which can lead to different biological activities.

tert-Butyl 3-methyl-1H-indazole-1-carboxylate: Lacks the nitro group, which may result in reduced reactivity and different applications.

tert-Butyl 5-nitro-1H-indazole-1-carboxylate: Similar structure but with a different substitution pattern, which can affect its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indazole derivatives.

Biological Activity

Tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4O3 with a molecular weight of approximately 236.23 g/mol. The compound features a tert-butyl group that enhances its lipophilicity, potentially influencing its biological interactions and solubility.

The biological activity of this compound primarily involves its interaction with specific molecular targets in the body. The nitro group at the 5-position of the indazole ring is significant for its reactivity and biological activity, allowing it to act as a probe for studying protein-ligand interactions or enzyme mechanisms. The compound may modulate the activity of enzymes and receptors, leading to various biological effects, including antimicrobial and anti-inflammatory properties .

Antimicrobial Activity

Research indicates that indazole derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.

Anti-inflammatory Properties

Indazole derivatives are also noted for their anti-inflammatory effects. The presence of the nitro group may contribute to this activity by modulating inflammatory pathways . Further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful.

| Compound Name | Activity Type | IC50 Values (nM) | References |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| JSF-3285 (Indazole derivative) | Antitubercular | 5 mg/kg | |

| Indazole derivatives with varied substituents | Antitumor | < 100 |

Case Studies

Several studies have focused on the synthesis and evaluation of indazole derivatives, highlighting their biological activities:

- Study on Antimycobacterial Activity : A study optimized an indazole scaffold to enhance its potency against Mycobacterium tuberculosis. The results indicated significant improvements in efficacy compared to earlier compounds, suggesting that modifications similar to those in this compound could yield promising antitubercular agents .

- Antitumor Activity Evaluation : Research has shown that certain indazoles exhibit potent antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance inhibitory potency against cancer cell proliferation .

Properties

IUPAC Name |

tert-butyl 3-methyl-5-nitroindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8-10-7-9(16(18)19)5-6-11(10)15(14-8)12(17)20-13(2,3)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSRZMXJWFBSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.